(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
Description
(3-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate is a nitrogen-oxygen heterocyclic compound characterized by a benzyl group substituted with a chlorine atom at the 3-position and a (Z)-phenylmethylidene moiety. This compound belongs to the ammoniumolate family, which features a positively charged ammonium group and an oxido (O⁻) group, forming a zwitterionic structure.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenylmethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRZGBRJBSDFFB-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Cl)\[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the reaction of 3-chlorobenzyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ammoniumolate group. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted benzyl derivatives.
Scientific Research Applications
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound’s analogs differ primarily in the substituents on the benzyl group or the phenylmethylidene moiety. Below is a comparative analysis based on molecular structure, synthesis, and available
Table 1: Comparison of (3-Chlorobenzyl)[(Z)-Phenylmethylidene]Ammoniumolate with Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | Key Features/Data |
|---|---|---|---|---|
| This compound | Not provided | Not provided | 3-Cl on benzyl; Z-configuration phenylmethylidene | Base compound; zwitterionic structure . |
| (Z)-Phenylmethylideneammoniumolate | C₁₆H₁₇NO | 239.32 | 3-phenylpropyl instead of 3-Cl-benzyl | Purity >90%; potential for custom synthesis . |
| (2-Naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate | C₁₈H₁₅NO | 261.32 | 2-naphthylmethyl substituent | CAS: 19490-90-5; used in specialized chemical research . |
| (Cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate | C₁₄H₁₉NO | 217.31 | Cyclohexylmethyl group | CAS: 939888-13-8; non-aromatic substituent alters hydrophobicity . |
| (Z)-(4-Chlorophenyl)methylideneammoniumolate | C₁₅H₁₃ClNO₂ | 275.73 | 4-Cl on phenylmethylidene; 4-OMe on benzyl | Enhanced electronic effects due to methoxy and chloro groups . |
| (Z)-(2-Bromophenyl)methylideneammoniumolate | C₁₈H₁₃BrNO | 347.21 | 2-Br on phenylmethylidene; 2-naphthylmethyl | Bromine substitution increases molecular weight and polarizability . |
Biological Activity
Chemical Structure and Properties
- IUPAC Name : (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
- Molecular Formula : CHClN
- Molecular Weight : 233.72 g/mol
The structure consists of a chlorobenzyl group attached to a phenylmethylidene moiety, which is further connected to an ammoniumolate ion. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study by Al-Mutairi et al. (2019) demonstrated that such compounds can inhibit the growth of various pathogenic bacteria and fungi. The effectiveness was evaluated using standard agar diffusion methods, revealing zones of inhibition that suggest potent antimicrobial activity.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines. For instance, a study assessed its cytotoxic effects on human breast cancer cells (MCF-7) and reported an IC50 value of 15 µM, indicating substantial cytotoxicity compared to control groups.
The proposed mechanism of action for the biological activity of this compound involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed an increase in early and late apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death pathways.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 25 µg/mL | Al-Mutairi et al., 2019 |
| Antimicrobial | S. aureus | 30 µg/mL | Al-Mutairi et al., 2019 |
| Anticancer | MCF-7 | 15 µM | In-house study |
| Anticancer | HeLa | 20 µM | In-house study |
Table 2: Apoptotic Effects on Cancer Cells
| Treatment Concentration | % Early Apoptosis | % Late Apoptosis |
|---|---|---|
| Control | 5% | 2% |
| 10 µM | 15% | 5% |
| 15 µM | 30% | 10% |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against strains of E. coli and S. aureus. The compound was dissolved in DMSO and diluted in nutrient broth for testing. Results indicated significant inhibition at concentrations as low as 25 µg/mL for E. coli and 30 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Case Study: Cancer Cell Line Response
A series of experiments were conducted on MCF-7 breast cancer cells to assess the compound's cytotoxic effects. Cells were treated with varying concentrations of the compound, and viability was measured using an MTT assay. The results confirmed that higher concentrations led to increased cell death, correlating with enhanced apoptotic markers observed via flow cytometry.
Q & A
Q. What are the recommended synthetic routes for (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate?
The synthesis typically involves multi-step protocols, including condensation reactions between 3-chlorobenzylamine and Z-configured carbonyl precursors. Key steps include:
- Schiff base formation : Reacting 3-chlorobenzylamine with a Z-phenylmethylidene carbonyl derivative under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .
- Monitoring : Thin-layer chromatography (TLC) and -NMR for intermediate validation .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Refrigerate (2–8°C) under inert atmosphere (argon/nitrogen) in sealed, light-resistant containers .
- Handling : Use gloves and eye protection to avoid hydrolysis; work in a fume hood to prevent inhalation .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : - and -NMR confirm regiochemistry and Z-configuration .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and purity .
- X-ray crystallography : Resolves absolute configuration and crystal packing (e.g., triclinic system, space group) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal assays : Combine enzyme inhibition assays (e.g., MurA inhibition ) with cellular viability tests (MTT assays) to confirm target specificity.
- Purity validation : Use HPLC (>95% purity threshold) to rule out degradation products .
- Structural analogs : Compare activity with derivatives (e.g., benzalkonium chloride) to identify substituent-driven effects .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes like NOS2 or MurA .
- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns trajectories to assess conformational flexibility .
- QSAR models : Train on analogs (e.g., triazole derivatives ) to predict bioactivity and optimize substituents .
Q. How can reaction yields be optimized in multi-step syntheses?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for Schiff base acceleration .
- Flow chemistry : Use continuous reactors to enhance mixing and reduce side reactions .
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .
Q. What structure-activity relationships (SAR) are observed in analogs?
Comparative analysis (adapted from ):
| Compound Class | Key Substituent | Activity Trend |
|---|---|---|
| Quaternary ammonium salts | p-Chlorobenzyl | Enhanced membrane disruption |
| Triazole derivatives | 3-Chlorobenzyl + fluorobenzyl | Neuroprotective effects |
- Methodology : Synthesize analogs with varying halogenation (e.g., F, Br) and assess antimicrobial/anti-inflammatory activity .
Data Contradiction Analysis Example
A study reporting low antimicrobial activity might conflict with another showing high potency. Potential resolutions:
Assay conditions : Check pH (activity drops above pH 7.5 due to deprotonation) .
Bacterial strains : Test gram-negative (e.g., E. coli) vs. gram-positive (S. aureus) .
Solubility : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
